Cas no 1042587-15-4 (N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine)

N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a specialized organic compound featuring a tetrahydrobenzofuran core with an amine substituent. Its structural framework combines a heterocyclic benzofuran moiety with an isobutylamine side chain, offering potential utility in pharmaceutical and agrochemical research. The compound's saturated ring system enhances stability, while the amine functionality provides a reactive site for further derivatization. Its balanced lipophilicity may improve bioavailability in drug discovery applications. The precise steric and electronic properties of this molecule make it a candidate for studying receptor interactions or as a synthetic intermediate in the development of bioactive molecules. Handling requires standard laboratory precautions due to its amine reactivity.
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine structure
1042587-15-4 structure
Product Name:N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
CAS No:1042587-15-4
MF:C12H19NO
MW:193.285363435745
CID:5185990
PubChem ID:43208264
Update Time:2026-03-05

N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Benzofuranamine, 4,5,6,7-tetrahydro-N-(2-methylpropyl)-
    • N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
    • Inchi: 1S/C12H19NO/c1-9(2)8-13-11-4-3-5-12-10(11)6-7-14-12/h6-7,9,11,13H,3-5,8H2,1-2H3
    • InChI Key: OITQIBNYXHCQRV-UHFFFAOYSA-N
    • SMILES: O1C2CCCC(NCC(C)C)C=2C=C1

N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine Pricemore >>

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Additional information on N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-(2-Methylpropyl)-4,5,6,7-Tetrahydro-1-Benzofuran-4-Amine: A Comprehensive Overview

The compound with CAS No. 1042587-15-4, known as N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring system. The presence of the tetrahydro group indicates a partially saturated structure, while the amine functional group suggests potential applications in drug design and synthesis.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their unique pharmacological properties. The tetrahydro modification in this compound contributes to its stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as a neuroprotective agent, demonstrating its ability to mitigate oxidative stress and inflammation in neuronal cells.

The synthesis of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of this synthesis pathway, reducing reaction times and increasing yields. This advancement has facilitated large-scale production for preclinical studies.

In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors. For instance, it exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This property positions it as a potential lead compound for the development of anti-inflammatory drugs.

Furthermore, the N-(2-methylpropyl) substituent plays a crucial role in modulating the compound's pharmacokinetic profile. Studies have demonstrated that this group enhances the molecule's solubility and absorption rate, which are critical factors for its efficacy in vivo. These findings underscore the importance of substituent effects in drug design.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed that it binds effectively to key residues in target proteins, suggesting a strong affinity for certain therapeutic targets. This computational approach has been instrumental in guiding further optimization of the molecule.

Looking ahead, ongoing research aims to explore the neuroprotective and anti-inflammatory properties of this compound in more detail. Preclinical trials are currently underway to assess its safety and efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The results from these studies will be pivotal in determining its potential for clinical translation.

In conclusion, N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine represents a compelling example of how structural modifications can enhance the therapeutic potential of benzofuran derivatives. With its promising pharmacological profile and ongoing research efforts, this compound holds great promise for advancing drug discovery in various therapeutic areas.

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